2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol
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Overview
Description
2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol is a heterocyclic organic compound belonging to the pyrimidine family. It contains a sulfur atom at the 2-position and a thiol group at the 4-position of the pyrimidine ring, making it a sulfur-containing compound with potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a 2-halo derivative reacts with sulfur-containing reagents . Industrial production methods often involve similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol is unique due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:
2-Mercaptopyrimidine: Lacks the ethylsulfanyl group.
6-Methyl-2-thiouracil: Contains a thiol group but lacks the ethylsulfanyl group.
2-Thiouracil: Lacks both the ethylsulfanyl and methyl groups. These compounds share some chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
2-ethylsulfanyl-6-methyl-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNKCZROCVXPTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=S)C=C(N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398848 |
Source
|
Record name | 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-58-4 |
Source
|
Record name | MLS000736747 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylsulfanyl-6-Methyl-Pyrimidine-4-Thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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